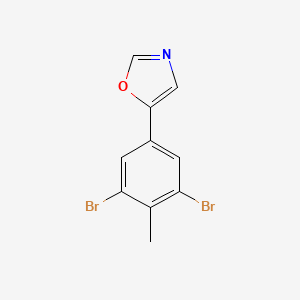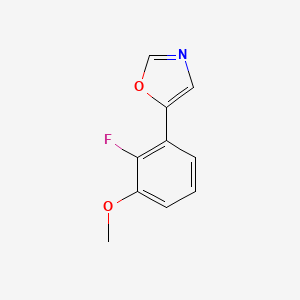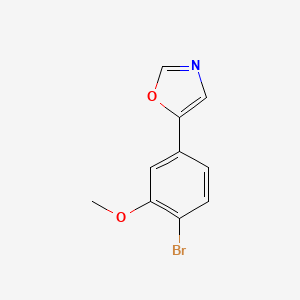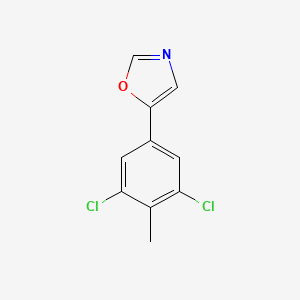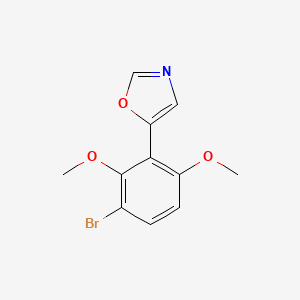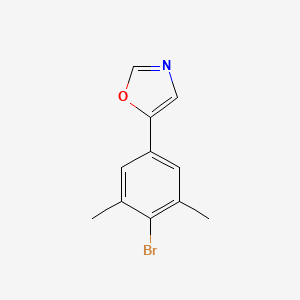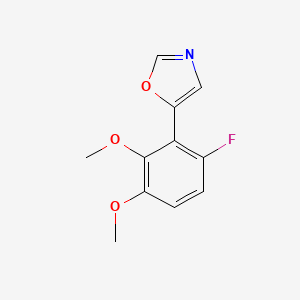
5-(6-fluoro-2,3-dimethoxyphenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Fluoro-2,3-dimethoxyphenyl)oxazole, also known as 5-FDO, is a heterocyclic compound with a five-membered ring containing a nitrogen atom, an oxygen atom, and a fluorine atom. It is used as a building block in organic synthesis, as a reagent in organic chemistry, and in biological studies. 5-FDO has a wide range of applications in scientific research due to its unique structure and properties.
Scientific Research Applications
5-(6-fluoro-2,3-dimethoxyphenyl)oxazole has a variety of applications in scientific research, including the synthesis of novel compounds, the study of enzyme inhibition and receptor binding, and the development of new drugs. 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole has been used in the synthesis of a variety of compounds, including 5-fluoro-2,3-dimethoxybenzyl alcohol and 5-fluoro-2,3-dimethoxybenzaldehyde. In addition, 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole has been used to study the inhibition of enzymes such as tyrosinase and the binding of receptors such as the muscarinic M1 receptor. 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole has also been used in the development of new drugs, such as a novel antifungal agent.
Mechanism of Action
The mechanism of action of 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole is not fully understood, but it is thought to involve the inhibition of enzyme activity and the binding of receptors. 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole is believed to interact with enzymes by binding to their active sites and inhibiting their activity. In addition, 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole is thought to bind to receptors, such as the muscarinic M1 receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole are not fully understood, but it is thought to have a range of effects, including inhibition of enzyme activity, modulation of receptor activity, and antifungal activity. 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole has been shown to inhibit the activity of enzymes such as tyrosinase and the binding of receptors such as the muscarinic M1 receptor. In addition, 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole has been shown to have antifungal activity against a range of fungal species.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole in laboratory experiments include its availability, ease of synthesis, and its wide range of applications. 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole is commercially available and can be easily synthesized from readily available starting materials. In addition, 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole has a wide range of applications in scientific research, including the synthesis of novel compounds, the study of enzyme inhibition and receptor binding, and the development of new drugs.
However, there are some limitations to using 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole in laboratory experiments. 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole is a highly reactive compound and should be handled with caution. In addition, the effects of 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole on human health are not fully understood and should be studied further.
Future Directions
The future directions for 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further studies of the safety and toxicity of 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole should be conducted. Furthermore, the potential of 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole as a drug candidate should be explored, as it has already been shown to have antifungal activity. Finally, further studies of the synthesis of 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole and its derivatives should be conducted to improve yields and reduce costs.
Synthesis Methods
5-(6-fluoro-2,3-dimethoxyphenyl)oxazole can be synthesized by several methods, including the reaction of 2,3-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of a base, such as pyridine. This reaction yields 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole in high yields. Other methods of synthesis involve the reaction of 2,3-dimethoxybenzaldehyde with 2-fluoro-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine.
properties
IUPAC Name |
5-(6-fluoro-2,3-dimethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-14-8-4-3-7(12)10(11(8)15-2)9-5-13-6-16-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANLRWITUYPLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C2=CN=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Fluoro-2,3-dimethoxyphenyl)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


